molecular formula C12H9BrClNO B12098215 5-(Benzyloxy)-3-bromo-2-chloropyridine

5-(Benzyloxy)-3-bromo-2-chloropyridine

Cat. No.: B12098215
M. Wt: 298.56 g/mol
InChI Key: JXUWMYIZOZLFRN-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-3-bromo-2-chloropyridine: is an organic compound that belongs to the class of halogenated pyridines It features a pyridine ring substituted with a benzyloxy group at the 5-position, a bromine atom at the 3-position, and a chlorine atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-3-bromo-2-chloropyridine typically involves multiple steps:

    Chlorination: The chlorination at the 2-position can be carried out using thionyl chloride or phosphorus pentachloride.

    Benzyloxy Substitution: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable base like sodium hydride or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production would typically use continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The benzyloxy group can undergo oxidation to form a benzaldehyde derivative.

    Reduction: The bromine and chlorine atoms can be reduced to form the corresponding hydrogenated pyridine.

    Substitution: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium azide, sodium thiolate, or alkoxide bases.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Hydrogenated pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the development of new catalysts and ligands for chemical reactions.

Biology and Medicine:

  • Investigated for its potential as a pharmacophore in drug design.
  • Studied for its antimicrobial and anti-inflammatory properties.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-3-bromo-2-chloropyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance lipophilicity, aiding in membrane permeability, while the halogen atoms can influence binding affinity and specificity.

Comparison with Similar Compounds

    5-(Benzyloxy)-2-chloropyridine: Lacks the bromine atom at the 3-position.

    3-Bromo-2-chloropyridine: Lacks the benzyloxy group at the 5-position.

    5-(Benzyloxy)-3-chloropyridine: Lacks the bromine atom at the 3-position.

Uniqueness:

  • The presence of both bromine and chlorine atoms along with the benzyloxy group makes 5-(Benzyloxy)-3-bromo-2-chloropyridine unique in terms of its reactivity and potential applications. The combination of these substituents can lead to distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H9BrClNO

Molecular Weight

298.56 g/mol

IUPAC Name

3-bromo-2-chloro-5-phenylmethoxypyridine

InChI

InChI=1S/C12H9BrClNO/c13-11-6-10(7-15-12(11)14)16-8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

JXUWMYIZOZLFRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(N=C2)Cl)Br

Origin of Product

United States

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